2-(3-Chloro-4-fluorophenoxy)acetamide
Description
2-(3-Chloro-4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chlorine at position 3 and fluorine at position 4, linked to an acetamide group.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.6 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
InChI Key |
LVCWIJSQBFYZHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCC(=O)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)N)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
- Substituent Positioning: Chlorine at position 3 (meta) and fluorine at position 4 (para) on the phenoxy ring (as in the target compound) may enhance hydrophobic interactions with enzyme active sites compared to hydroxylated analogues like S11 .
- Nitrogen Modifications : Extending the acetamide’s N-alkyl chain (e.g., N-phenethyl in compound 13) significantly boosts activity against 17β-HSD2 by enabling additional hydrophobic interactions .
- Aromatic Rings: Second aromatic systems (e.g., pyridazinone in FPR2 agonists or quinoline in antiproliferative agents ) are critical for target specificity and potency.
Physicochemical Properties
- Solubility: Electron-withdrawing groups (e.g., -Cl, -F) reduce solubility in polar solvents compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. For instance, the fluorine in 2-(3-chloro-4-fluorophenoxy)acetamide may lower water solubility relative to its hydroxylated analogue S11 .
- Molecular Weight : Derivatives with extended alkyl/aryl chains (e.g., compound 13, MW 303.79) exhibit higher lipophilicity, favoring membrane permeability .
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